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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)acrylaldehyde

Cat. No.: B122093 Get Quote

Introduction
p-Coumaraldehyde, systematically known as (E)-3-(4-hydroxyphenyl)prop-2-enal, is a naturally

occurring phenolic compound belonging to the hydroxycinnamaldehyde family.[1][2] It is a key

intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in

terrestrial plants.[3][4] Beyond its fundamental role in plant biology, p-coumaraldehyde has

garnered interest from researchers in medicinal chemistry and drug development due to its

potential as an antitumor agent.[1][5]

The precise structural elucidation of such molecules is paramount for understanding their

biological activity and for quality control in synthetic applications. Spectroscopic techniques,

particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are

indispensable tools for this purpose. This technical guide provides an in-depth analysis of the

NMR and MS data of p-coumaraldehyde, offering a foundational reference for researchers. The

discussion is grounded in field-proven methodologies, explaining not just the data but the

rationale behind the spectroscopic observations, ensuring a self-validating and authoritative

resource.

Molecular Structure and Atom Numbering
p-Coumaraldehyde possesses a molecular formula of C₉H₈O₂ and a molecular weight of

148.16 g/mol .[1][2][5] The structure consists of a para-substituted phenolic ring linked to a

trans-propenal side chain. For clarity in the subsequent spectroscopic assignments, the

following standardized numbering scheme is used.
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Caption: Molecular structure of p-Coumaraldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen

framework of an organic molecule. The data presented here is based on spectra acquired in

deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent capable of dissolving polar

compounds and revealing exchangeable protons like hydroxyls.[6][7]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of p-coumaraldehyde in 0.6 mL of

DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Instrumentation: Utilize a standard NMR spectrometer operating at a frequency of 400 MHz

or higher for optimal resolution.[7]

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

high signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a 30°

pulse angle, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum

to single lines for each unique carbon. A larger number of scans is typically required

compared to ¹H NMR. Common parameters include a spectral width of 0-220 ppm and a

relaxation delay of 2 seconds.

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier

transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Data
The ¹H NMR spectrum of p-coumaraldehyde is characterized by distinct signals corresponding

to the aldehydic, vinylic, aromatic, and phenolic protons. The chemical shifts (δ) are highly

diagnostic of the electronic environment of each proton.
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H9 (Aldehyde) 9.58 d 7.7

H7 7.61 d 15.8

H2, H6 7.61 d 8.6

H3, H5 6.84 d 8.6

H8 6.66 dd 15.8, 7.7

4-OH ~10.2 (broad s) s -

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]

Interpretation and Expertise:

Aldehydic Proton (H9): The signal at 9.58 ppm is characteristic of an aldehyde proton, which

is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic

effect of the carbonyl group. It appears as a doublet due to coupling with the adjacent vinylic

proton, H8.

Vinylic Protons (H7, H8): The protons on the propenal side chain, H7 and H8, appear as

doublets or a doublet of doublets. The large coupling constant of ~15.8 Hz between them is

definitive proof of a trans (E) configuration across the double bond, a crucial stereochemical

detail.

Aromatic Protons (H2, H6, H3, H5): The para-substitution pattern on the benzene ring gives

rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons

ortho to the electron-donating hydroxyl group (H3, H5) are shielded and appear upfield

(~6.84 ppm), while the protons ortho to the electron-withdrawing aldehyde-substituted vinyl

group (H2, H6) are deshielded and appear downfield (~7.61 ppm).[6]

Phenolic Proton (4-OH): The hydroxyl proton signal is typically broad due to chemical

exchange and its chemical shift can vary with concentration and temperature. In DMSO-d₆, it

is clearly observable.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000611
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000611
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the

molecule and information about their chemical nature (sp², sp³, carbonyl, etc.).

Carbon Assignment Chemical Shift (δ, ppm)

C9 (Carbonyl) 194.04

C4 160.60

C7 153.75

C2, C6 130.95

C1 125.42

C8 125.21

C3, C5 115.95

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000611.[6]

Interpretation and Expertise:

Carbonyl Carbon (C9): The signal at 194.04 ppm is unequivocally assigned to the aldehyde

carbonyl carbon, which is the most downfield signal in the spectrum.

Oxygenated Aromatic Carbon (C4): The carbon directly attached to the hydroxyl group (C4)

is significantly deshielded by the oxygen atom, appearing at 160.60 ppm.

Aromatic and Vinylic Carbons: The remaining sp² carbons of the aromatic ring and the vinyl

group resonate in the typical range of 115-154 ppm. The assignments are confirmed using

2D NMR techniques like HSQC and HMBC.

2D NMR for Structural Validation
Two-dimensional NMR experiments provide correlational data that validates the assignments

made from 1D spectra.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling

networks. For p-coumaraldehyde, it would show a clear correlation between H9-H8, H8-H7,

and between the adjacent aromatic protons H2-H3 and H5-H6 (though the latter may be

weak in an AA'BB' system).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly

to the carbons they are attached to, confirming the assignments for all C-H pairs (e.g., H7 to

C7, H3/H5 to C3/C5).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the

connectivity across the entire molecule. It shows correlations between protons and carbons

that are two or three bonds away.

H9 (9.58)

C8 (125.2) C7 (153.8)

H8 (6.66)

C9 (194.0)C1 (125.4)

H7 (7.61)

C2/C6 (131.0)

H2/H6 (7.61)

C4

H3/H5 (6.84) C3/C5 (116.0)

Click to download full resolution via product page

Caption: Key HMBC correlations confirming the molecular skeleton.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a

molecule. Tandem MS (MS/MS) experiments further offer structural insights by analyzing

fragmentation patterns.

Experimental Protocol: MS Data Acquisition
Sample Preparation: Prepare a dilute solution of p-coumaraldehyde in a suitable solvent like

methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source, which is a soft ionization technique suitable for polar molecules, minimizing
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premature fragmentation.

Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The protonated

molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight plus the mass

of a proton.

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 149.06) and subject it to collision-induced

dissociation (CID) to generate fragment ions.

MS Data and Fragmentation Analysis
Molecular Ion: p-Coumaraldehyde (C₉H₈O₂) has a monoisotopic mass of 148.0524 Da. In

ESI-MS positive mode, it is detected as the protonated molecule [M+H]⁺ at m/z 149.0598.[2]

Fragmentation Pattern: The fragmentation is predictable and provides a structural fingerprint.

The propenal chain and the phenolic ring are key sites for fragmentation.

[M+H]⁺
m/z 149.06

[M+H - CO]⁺
m/z 121.06

- CO (28 Da)

[M+H - H₂O]⁺
m/z 131.05

- H₂O (18 Da)

Tropylium-like ion
m/z 103.05

- CO (28 Da)

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway for p-Coumaraldehyde.
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Interpretation and Expertise:

Loss of Carbon Monoxide: A characteristic fragmentation for aldehydes is the neutral loss of

carbon monoxide (CO, 28 Da) from the parent ion, leading to a significant fragment at m/z

121.06.[2]

Loss of Water: The presence of the phenolic hydroxyl group allows for the neutral loss of

water (H₂O, 18 Da), resulting in a fragment at m/z 131.05.[2]

Further Fragmentation: The fragment at m/z 131.05 can subsequently lose CO to yield a

fragment at m/z 103.05, likely a stable tropylium-like ion structure.[2] This cascade of

fragmentation provides a robust confirmation of the core structure.

Conclusion
The structural identity of p-coumaraldehyde is unequivocally established through the

synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a

detailed map of the carbon-hydrogen framework, with 2D NMR experiments confirming the

connectivity and stereochemistry. Mass spectrometry corroborates the molecular formula and

reveals characteristic fragmentation patterns that serve as a structural fingerprint. The data and

interpretations presented in this guide offer a comprehensive and authoritative reference for

researchers, ensuring accuracy and confidence in the identification and use of this important

natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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